molecular formula C11H18N2O B15058030 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine

Cat. No.: B15058030
M. Wt: 194.27 g/mol
InChI Key: SRQCEGFXIIZCEX-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the oxazoline family. Oxazolines are five-membered rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a carboxylic acid or its derivatives under dehydrating conditions . For example, the reaction of 2-amino-2-methyl-1-propanol with 2-nitrobenzaldehyde followed by reduction and cyclization can yield the desired oxazoline .

Industrial Production Methods

Industrial production of oxazolines, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolines and oxazoles, such as:

Uniqueness

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is unique due to its tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where steric hindrance or specific electronic effects are desired .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h7H,4-6H2,1-3H3,(H2,12,13)

InChI Key

SRQCEGFXIIZCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)N=C(O2)N

Origin of Product

United States

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